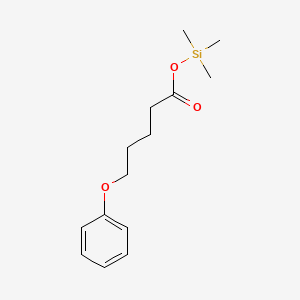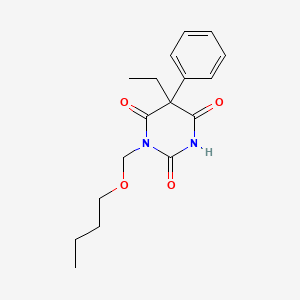
Barbituric acid, 1-(butoxymethyl)-5-ethyl-5-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Butoxymethyl)-5-ethyl-5-phenylbarbituric acid is a barbiturate derivative known for its sedative and hypnotic properties. Barbiturates are a class of drugs that act as central nervous system depressants and are used for various medical purposes, including anesthesia and the treatment of certain types of epilepsy.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Butoxymethyl)-5-ethyl-5-phenylbarbituric acid typically involves the reaction of ethyl phenylmalonate with urea in the presence of a base, followed by the introduction of a butoxymethyl group. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using automated systems to control the reaction parameters precisely. The use of high-purity reagents and advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets pharmaceutical standards.
化学反応の分析
Types of Reactions
1-(Butoxymethyl)-5-ethyl-5-phenylbarbituric acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the butoxymethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
1-(Butoxymethyl)-5-ethyl-5-phenylbarbituric acid has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity of barbiturates and their derivatives.
Biology: Investigated for its effects on cellular processes and its potential as a tool in neurobiology research.
Medicine: Explored for its sedative and hypnotic properties, as well as its potential use in anesthesia.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in quality control.
作用機序
The mechanism of action of 1-(Butoxymethyl)-5-ethyl-5-phenylbarbituric acid involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By enhancing the effect of GABA, an inhibitory neurotransmitter, the compound induces sedation and hypnosis. The molecular targets include the GABA-A receptor, and the pathways involved are related to the modulation of chloride ion channels, leading to hyperpolarization of neurons.
類似化合物との比較
Similar Compounds
Phenobarbital: Another barbiturate with similar sedative properties but different pharmacokinetics.
Secobarbital: Known for its use in anesthesia and as a short-acting sedative.
Thiopental: Used primarily for induction of anesthesia due to its rapid onset of action.
Uniqueness
1-(Butoxymethyl)-5-ethyl-5-phenylbarbituric acid is unique due to its specific chemical structure, which imparts distinct pharmacological properties. The presence of the butoxymethyl group may influence its solubility, metabolism, and overall efficacy compared to other barbiturates.
特性
CAS番号 |
50884-84-9 |
|---|---|
分子式 |
C17H22N2O4 |
分子量 |
318.4 g/mol |
IUPAC名 |
1-(butoxymethyl)-5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C17H22N2O4/c1-3-5-11-23-12-19-15(21)17(4-2,14(20)18-16(19)22)13-9-7-6-8-10-13/h6-10H,3-5,11-12H2,1-2H3,(H,18,20,22) |
InChIキー |
SCVDLQPDZIQFRK-UHFFFAOYSA-N |
正規SMILES |
CCCCOCN1C(=O)C(C(=O)NC1=O)(CC)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


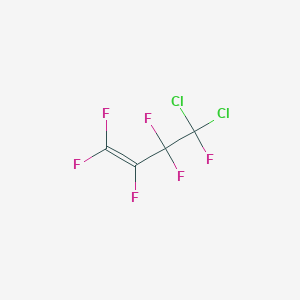

![3-Methyl-2-((E)-3-[1-[3-(trimethylammonio)propyl]-4(1H)-pyridinylidene]-1-propenyl)-1,3-benzothiazol-3-ium diiodide](/img/structure/B13815019.png)
![N-[Bis(phenoxy)phosphoryl]-2-dipropoxyphosphorylsulfanylethanamine](/img/structure/B13815020.png)
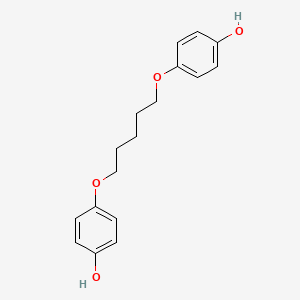

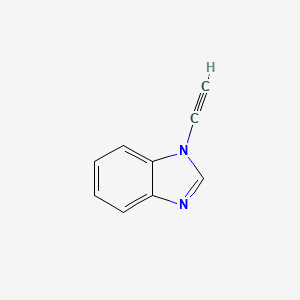
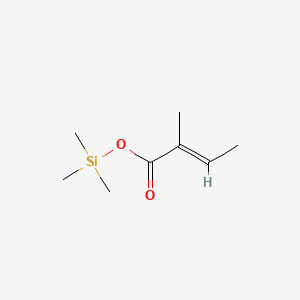
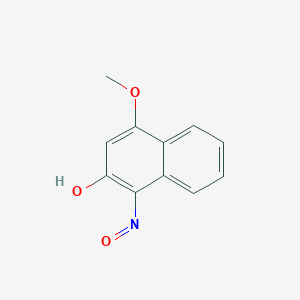
![1-Amino-3-[4-(aminocarbamothioylamino)phenyl]thiourea](/img/structure/B13815065.png)
![4-N,4-N-dimethyl-13-nitro-6-N-propan-2-yl-1,3,5,8,9,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-2,4,6,8,10,12,14,16-octaene-4,6-diamine](/img/structure/B13815070.png)
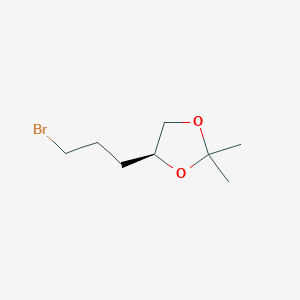
![Piperazine, 1,4-bis[(trimethylsilyl)methyl]-](/img/structure/B13815084.png)
